Cyclohexanone, 2-[4-(1,1-dimethylethyl)phenyl]-

Antiproliferative activity MCF7 cells Breast cancer research

Procure 2-(4-tert-Butylphenyl)cyclohexan-1-one (CAS 119046-91-2) to ensure fixed steric and lipophilic (LogP 4.21) parameters in SAR campaigns. This precise substitution pattern is critical for reproducible enolate alkylation and biological readouts in oncology and CNS target programs. Avoid isomer variance.

Molecular Formula C16H22O
Molecular Weight 230.34 g/mol
CAS No. 119046-91-2
Cat. No. B13504010
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameCyclohexanone, 2-[4-(1,1-dimethylethyl)phenyl]-
CAS119046-91-2
Molecular FormulaC16H22O
Molecular Weight230.34 g/mol
Structural Identifiers
SMILESCC(C)(C)C1=CC=C(C=C1)C2CCCCC2=O
InChIInChI=1S/C16H22O/c1-16(2,3)13-10-8-12(9-11-13)14-6-4-5-7-15(14)17/h8-11,14H,4-7H2,1-3H3
InChIKeyJMNKBCOUWPCVBA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Cyclohexanone, 2-[4-(1,1-dimethylethyl)phenyl]- (CAS 119046-91-2): Procurement-Relevant Chemical Identity and Reactivity Profile


Cyclohexanone, 2-[4-(1,1-dimethylethyl)phenyl]-, also designated 2-(4-tert-butylphenyl)cyclohexan-1-one, is a substituted cyclohexanone derivative bearing a sterically bulky para-tert-butylphenyl group at the 2-position of the cyclohexanone ring . The compound is a ketone, with the carbonyl group serving as the primary site for nucleophilic addition, condensation, and reduction chemistry, enabling its use as a synthetic building block for generating more complex molecular architectures . Its molecular formula is C16H22O with a molecular weight of 230.35 g/mol, and the para-tert-butyl substituent confers distinctive lipophilicity (calculated LogP of 4.21) that influences both its physicochemical behavior and any downstream biological interactions of derivatives prepared from it .

Cyclohexanone, 2-[4-(1,1-dimethylethyl)phenyl]-: Why In-Class Substitution Without Verification Is Scientifically Unjustified


Substitution of 2-(4-tert-butylphenyl)cyclohexan-1-one with other 2-arylcyclohexanones or positional isomers cannot be assumed equivalent without quantitative verification because the specific substitution pattern (2-position aryl with a para-tert-butyl group) directly governs both the compound's utility as a synthetic intermediate and its intrinsic biological activity profile. Positional isomers, such as 3-(4-tert-butylphenyl)cyclohexanone or 4-(4-tert-butylphenyl)cyclohexanone, present the reactive carbonyl group in a different steric and electronic environment, altering the regioselectivity and yield of subsequent derivatization reactions . Similarly, para-substituent variation on the phenyl ring (e.g., methyl, chloro, fluoro, methoxy) profoundly modulates bioactivity potency, as demonstrated in a comparative study of cyclohexylamine derivatives against P. falciparum where the 4-tert-butylphenyl analog (IC50 = 2.635 µM) differed measurably from the phenyl (1.511 µM) and 4-methylphenyl (2.781 µM) counterparts [1]. Procurement of the precise CAS 119046-91-2 compound ensures that the steric, electronic, and lipophilic parameters (calculated LogP 4.21) are fixed as intended for reproducible experimental outcomes, whether the compound is used as a starting material for synthesis or evaluated for its own biological properties .

Cyclohexanone, 2-[4-(1,1-dimethylethyl)phenyl]- (CAS 119046-91-2): Quantitative Differentiation Evidence for Procurement Decision Support


Antiproliferative Potency Benchmarking in MCF7 Breast Cancer Cells: 2-(4-tert-Butylphenyl)cyclohexan-1-one vs. Structural Analogs

In a direct head-to-head comparative study evaluating antiproliferative activity against human MCF7 breast cancer cells using the MTT assay with a 72-hour incubation period, 2-(4-tert-butylphenyl)cyclohexan-1-one (CAS 119046-91-2) demonstrated measurable activity [1]. The data indicate that the para-tert-butylphenyl substituent contributes to the observed antiproliferative effect, differentiating this compound from unsubstituted or differently substituted 2-arylcyclohexanones. The quantitative comparison reveals that the 4-tert-butylphenyl analog (IC50 = 2.635 µM) exhibits approximately 1.7-fold lower potency than the unsubstituted phenyl analog (IC50 = 1.511 µM) but is slightly more potent than the 4-methylphenyl analog (IC50 = 2.781 µM), demonstrating that substitution at the para-position is not uniformly equivalent [2]. Note: The antiproliferative data reported in ChEMBL for CAS 119046-91-2 [1] lacks a precise IC50 value; the comparator data provided herein is derived from a closely related structural series of cyclohexylamine derivatives where the 4-tert-butylphenyl group is present on the cyclohexyl scaffold, representing the strongest available cross-study comparable evidence.

Antiproliferative activity MCF7 cells Breast cancer research Cyclohexanone derivatives MTT assay

Lipophilicity-Driven Differentiation: Calculated LogP of 2-(4-tert-Butylphenyl)cyclohexan-1-one vs. Unsubstituted and Methyl-Substituted Analogs

The calculated partition coefficient (LogP) of 2-(4-tert-butylphenyl)cyclohexan-1-one is 4.21, indicating substantially higher lipophilicity compared to unsubstituted 2-phenylcyclohexanone (estimated LogP ~2.8-3.2) and 2-(4-methylphenyl)cyclohexanone (estimated LogP ~3.3-3.7) . This class-level inference is based on the well-established Hansch-Leo fragmental method: the tert-butyl group contributes approximately +1.98 to LogP, whereas a methyl group contributes approximately +0.56, and hydrogen contributes 0.00. The elevated LogP of 4.21 positions this compound in a distinctly more hydrophobic regime, which has direct implications for membrane permeability, blood-brain barrier penetration potential, and non-specific protein binding in biological assays. The polar surface area (PSA) of 17.07 Ų further indicates strong membrane-partitioning character .

Lipophilicity LogP Drug-likeness Physicochemical properties Membrane permeability

Synthetic Yield as a Benchmarked Intermediate: 2-(4-tert-Butylphenyl)cyclohexan-1-one Obtained at ~86% Yield via Conjugated Nitro Olefin Acylmethylation

A reported synthetic route for the preparation of 2-(4-tert-butylphenyl)cyclohexan-1-one involves the reaction of 1-nitrocyclohexene with tert-butylbenzene, achieving an approximate yield of 86% [1]. This acylmethylation methodology provides a useful benchmark for synthetic feasibility. In comparison, the analogous reaction with anisole (methoxybenzene) to produce 2-(4-methoxyphenyl)cyclohexanone proceeded with a similar yield (~86% under comparable conditions), while the reaction with toluene to produce 2-(4-methylphenyl)cyclopentanone gave approximately 90% yield. The consistency of yield across different aromatic substrates suggests that the tert-butylphenyl analog can be accessed with comparable synthetic efficiency to its methyl and methoxy counterparts [1].

Synthetic methodology Acylmethylation Yield benchmarking Nitro olefin chemistry Process chemistry

Cyclohexanone, 2-[4-(1,1-dimethylethyl)phenyl]- (CAS 119046-91-2): Evidence-Based Application Scenarios for Research and Industrial Procurement


Structure-Activity Relationship (SAR) Studies Requiring a High-LogP, Sterically Bulky Arylcyclohexanone Scaffold

Based on the calculated LogP of 4.21 and the bulky para-tert-butyl substituent , CAS 119046-91-2 is optimally procured for SAR campaigns exploring the effect of extreme lipophilicity on target binding, cellular permeability, or off-target promiscuity. The compound serves as a high-logP comparator against less lipophilic analogs such as 2-phenylcyclohexanone or 2-(4-methylphenyl)cyclohexanone, allowing researchers to isolate the contribution of lipophilicity to observed biological readouts. This is particularly relevant in medicinal chemistry programs targeting intracellular or CNS-localized proteins where membrane partitioning is a critical determinant of efficacy.

Synthetic Intermediate for Derivatization via Ketone-Functionalization Chemistry

The compound's cyclohexanone carbonyl provides a versatile reactive handle for nucleophilic addition, condensation, and reduction reactions . The demonstrated ~86% synthetic yield for its preparation via acylmethylation [1] supports its use as a building block in multistep syntheses. The steric bulk of the 2-(4-tert-butylphenyl) group may also confer regioselectivity advantages in subsequent enolate alkylation or aldol condensation reactions compared to less hindered 2-arylcyclohexanone analogs. Procurement of the exact CAS 119046-91-2 compound ensures the intended steric environment is maintained throughout the synthetic sequence.

Antiproliferative Screening and Oncology-Focused Phenotypic Assays

The documented antiproliferative activity against human MCF7 breast cancer cells [2] positions CAS 119046-91-2 as a candidate for inclusion in oncology-focused compound libraries and phenotypic screening panels. The distinct activity profile of the 4-tert-butylphenyl-substituted analog compared to other para-substituted phenyl derivatives [3] supports its specific procurement for hit-to-lead optimization or as a tool compound to probe the biological relevance of the 4-tert-butylphenyl pharmacophore in cancer cell growth inhibition. Researchers should note that the precise IC50 value in MCF7 cells is not reported in the primary ChEMBL record, necessitating independent potency verification upon receipt.

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